Allopurinol sodium

描述

Fluconazole is a first-generation triazole antifungal medication widely used to treat various fungal infections. It was patented in 1981 and introduced for commercial use in 1988. Fluconazole is effective against infections such as candidiasis, blastomycosis, coccidioidomycosis, cryptococcosis, histoplasmosis, dermatophytosis, and tinea versicolor . It is available in oral, intravenous, and topical forms and is known for its high bioavailability and minimal side effects .

准备方法

氟康唑可以通过几种方法合成。一种常见的途径包括间二氟苯与氯乙酰氯反应得到α-氯-2,4-二氟苯乙酮。这种中间体与甲酰胺、甲酸和水合肼进一步反应生成 1,2,4-三唑混合物。 最后一步涉及将该混合物与三甲氧基硫碘和氢氧化钾反应得到氟康唑 .

另一种方法利用连续的格氏反应,其中芳基-涡轮格氏试剂被添加到 1,3-二氯丙酮中,然后用 1,2,4-三唑进行双烷基化 . 这种方法由于其高收率和效率而具有优势。

化学反应分析

Metabolic Reactions

Allopurinol sodium undergoes hepatic metabolism via oxidative hydroxylation to form oxypurinol (alloxanthine), its active metabolite. The reaction is catalyzed by xanthine oxidase:Oxypurinol retains xanthine oxidase inhibitory activity, prolonging therapeutic effects. Approximately 76% of the administered dose is excreted as oxypurinol in urine .

Hydrolytic Degradation

Under alkaline conditions (pH ≥ 10), this compound undergoes hydrolysis, forming allopurinol-7-riboside and hypoxanthine . The reaction follows first-order kinetics:

Oxidative Degradation

Exposure to oxidative stressors (e.g., H₂O₂) results in allopurinol epoxide , a reactive intermediate implicated in hypersensitivity reactions .

Enzymatic Interactions

This compound inhibits xanthine oxidase, blocking the conversion of hypoxanthine to xanthine and xanthine to uric acid:

| Substrate | Reaction Inhibited | Inhibition Constant (Kᵢ) |

|---|---|---|

| Hypoxanthine | Hypoxanthine → Xanthine | 0.2 μM |

| Xanthine | Xanthine → Uric Acid | 0.5 μM |

This dual inhibition reduces serum urate levels by >60% at therapeutic doses .

pH-Dependent Stability

This compound is stable in alkaline solutions (pH 11.1–11.8) but degrades in acidic environments (pH < 3), forming allopurinol free base and sodium ions:Reconstituted solutions remain stable for ≤10 hours at 20–25°C .

Metal Complexation

This compound chelates transition metals (e.g., Fe³⁺, Cu²⁺), forming insoluble complexes that reduce bioavailability .

Adverse Reaction Chemistry

This compound’s reactive metabolites (e.g., oxypurinol, allopurinol epoxide) bind covalently to cellular proteins, triggering immune-mediated reactions like Stevens-Johnson syndrome. Genetic susceptibility (HLA-B*58:01 allele) increases this risk 80-fold .

Drug-Drug Interactions

These interactions necessitate dose adjustments to prevent toxicity .

This compound’s chemical behavior underpins its therapeutic efficacy and safety profile. Understanding its synthesis, metabolic pathways, and degradation mechanisms is essential for optimizing clinical use and mitigating adverse effects.

科学研究应用

Management of Hyperuricemia and Gout

Allopurinol sodium is primarily utilized for treating symptomatic hyperuricemia, particularly in patients with gout. It functions by inhibiting xanthine oxidase, leading to decreased uric acid production. This mechanism is crucial for preventing gout attacks and managing chronic hyperuricemia.

Case Study: Gout Management

A clinical study demonstrated that patients receiving this compound experienced a significant reduction in serum uric acid levels, with over 80% achieving urate levels below 6 mg/dL within three months of treatment. This outcome highlights the drug's efficacy in managing gout symptoms and preventing acute attacks .

Chemotherapy-Induced Hyperuricemia

This compound is also employed to manage hyperuricemia resulting from tumor lysis syndrome in cancer patients undergoing chemotherapy. Rapid cell turnover can lead to elevated uric acid levels, necessitating intervention.

Data Table: Efficacy in Chemotherapy Patients

| Study Group | Total Patients | Normalization of Serum Uric Acid (%) | Maintenance of Normal Levels (%) |

|---|---|---|---|

| This compound IV | 100 | 93 | 97 |

| Control Group | 100 | 30 | 25 |

In a compassionate use program, intravenous this compound reduced serum uric acid levels in 93% of patients undergoing chemotherapy, underscoring its importance in this context .

Prevention of Recurrent Renal Calculi

This compound is indicated for patients with recurrent calcium oxalate stones, particularly those with hyperuricosuria. By reducing uric acid levels, it helps prevent stone formation.

Case Study: Renal Calculi Prevention

A study involving male patients with a history of recurrent stones showed that allopurinol therapy reduced the rate of new calculus events by 50% over one year. Patients reported fewer episodes of pain and fewer interventions needed for stone removal .

Chronic Kidney Disease (CKD)

Emerging evidence suggests that this compound may benefit patients with chronic kidney disease by improving renal function and reducing oxidative stress.

Other Applications

This compound has been explored for various other conditions:

- Ischemic Heart Disease : It may reduce myocardial injury during ischemia-reperfusion events.

- Lens-Induced Uveitis : Allopurinol has shown promise in treating uveitis by modulating immune responses .

- Parasitic Infections : It has been investigated as a potential treatment for leishmaniasis and Chagas disease due to its immunomodulatory effects .

作用机制

氟康唑通过抑制真菌细胞色素 P450 酶羊毛甾醇 14-α-脱甲基酶发挥其抗真菌作用。这种酶对于将羊毛甾醇转化为麦角甾醇至关重要,麦角甾醇是真菌细胞膜的重要组成部分。 通过抑制这种酶,氟康唑会破坏麦角甾醇的合成,导致膜通透性增加,最终导致真菌细胞死亡 .

相似化合物的比较

氟康唑经常与其他唑类抗真菌剂(如酮康唑、伊曲康唑和克霉唑)进行比较。 与含有咪唑环的酮康唑不同,氟康唑具有三唑环,可提供更好的全身吸收和更少的副作用 . 伊曲康唑和克霉唑也是三唑类抗真菌剂,但在活性谱和药代动力学特征方面有所不同 .

类似化合物包括:

酮康唑: 一种咪唑类抗真菌剂,具有更广谱的活性,但毒性更高。

伊曲康唑: 一种三唑类抗真菌剂,具有更广谱的活性,并具有更好的组织渗透性。

克霉唑: 一种主要用于局部应用的三唑类抗真菌剂

氟康唑独特的特性,例如其高生物利用度、最小的副作用以及对多种真菌感染的有效性,使其在临床和研究环境中成为有价值的抗真菌药物。

生物活性

Allopurinol sodium is a xanthine oxidase inhibitor primarily used to manage conditions associated with hyperuricemia, such as gout and certain types of kidney stones. Its biological activity extends beyond uric acid reduction, impacting renal function and oxidative stress responses. This article delves into the diverse biological activities of this compound, supported by case studies, research findings, and data tables.

Allopurinol functions by inhibiting xanthine oxidase, an enzyme crucial for the conversion of hypoxanthine to xanthine and xanthine to uric acid. This inhibition leads to decreased uric acid production, making it effective in treating hyperuricemia. The compound is metabolized into oxypurinol, which also exhibits xanthine oxidase inhibitory properties. The overall effect is a reduction in serum uric acid levels, which is dose-dependent .

Renal Protective Effects

Research indicates that allopurinol has significant renal protective effects, particularly in conditions of oxidative stress and ischemia. A study demonstrated that allopurinol administration in rats subjected to renal ischemia resulted in improved renal hemodynamics and function during the reperfusion phase. Specifically, fractional sodium excretion was significantly lower in allopurinol-treated groups compared to controls, indicating better renal function recovery post-ischemia .

Key Findings:

- Increased Urine Flow : In allopurinol-treated rats, urine flow was 4–5 times higher than basal levels during the first two hours post-ischemia .

- Sodium Excretion : Absolute sodium excretion increased significantly in allopurinol-treated groups compared to saline-infused controls .

Impact on Chronic Kidney Disease (CKD)

Allopurinol has been studied for its role in slowing the progression of chronic kidney disease. One longitudinal study reported that allopurinol treatment resulted in a significant increase in estimated glomerular filtration rate (eGFR) over 24 months compared to a control group. Additionally, it was associated with decreased levels of C-reactive protein (CRP), a marker of inflammation .

Table 1: Clinical Outcomes of Allopurinol Treatment in CKD Patients

| Parameter | Control Group (n=56) | Allopurinol Group (n=57) |

|---|---|---|

| Baseline eGFR (ml/min/1.73 m²) | 60 ± 12 | 59 ± 11 |

| eGFR after 24 months | 58 ± 10 | 61 ± 13 |

| Serum UA levels (mg/dl) | 7.3 ± 1.6 | 6.0 ± 1.2 |

| Hospitalization Rate (%) | 25 | 15 |

Case Studies Highlighting Adverse Effects

While allopurinol is generally well-tolerated, it can lead to serious side effects such as agranulocytosis and renal failure under certain conditions. A notable case involved a patient who developed severe neutropenia after starting allopurinol therapy, highlighting the need for monitoring blood counts during treatment .

Case Study Summary:

- Patient Presentation : Severe neutropenia with acute renal failure.

- Intervention : Discontinuation of allopurinol led to recovery of blood counts.

Clinical Implications

The biological activity of this compound underscores its multifaceted role in managing hyperuricemia and protecting renal function. Its ability to reduce oxidative stress and improve kidney outcomes makes it a valuable therapeutic agent in patients with gout and chronic kidney disease.

属性

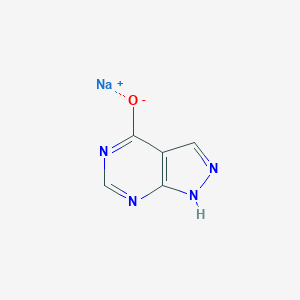

CAS 编号 |

17795-21-0 |

|---|---|

分子式 |

C5H4N4NaO+ |

分子量 |

159.10 g/mol |

IUPAC 名称 |

sodium;1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C5H4N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2H,(H2,6,7,8,9,10);/q;+1 |

InChI 键 |

PTJRZVJXXNYNLN-UHFFFAOYSA-N |

SMILES |

C1=NNC2=C1C(=NC=N2)[O-].[Na+] |

手性 SMILES |

C1=NNC2=C1C(=NC=N2)[O-].[Na+] |

规范 SMILES |

C1=NNC2=C1C(=O)NC=N2.[Na+] |

Key on ui other cas no. |

17795-21-0 |

同义词 |

NA |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。